molecular formula C29H50O4 B11825026 benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate

benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate

Cat. No.: B11825026
M. Wt: 462.7 g/mol
InChI Key: PGFQYSVYSQILJX-PKTNWEFCSA-N
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Description

Benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate is a complex organic compound with a molecular formula of C34H58O5. This compound is characterized by its unique stereochemistry, which includes three chiral centers at positions 2, 3, and 5. The presence of these chiral centers gives the molecule specific three-dimensional configurations, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of a hexadecanoic acid derivative with benzyl alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed to ensure complete esterification.

Another method involves the use of protecting groups to selectively protect the hydroxyl groups during the synthesis. For instance, the hydroxyl groups can be protected using tetrahydropyranyl (THP) groups, followed by esterification and subsequent deprotection to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as immobilized enzymes can also be explored to enhance the selectivity and efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of benzyl (2S,3S,5R)-2-hexyl-3,5-dioxohexadecanoate.

    Reduction: Formation of benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanol.

    Substitution: Formation of various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can interact with various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups

Properties

Molecular Formula

C29H50O4

Molecular Weight

462.7 g/mol

IUPAC Name

benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate

InChI

InChI=1S/C29H50O4/c1-3-5-7-9-10-11-12-13-17-21-26(30)23-28(31)27(22-18-8-6-4-2)29(32)33-24-25-19-15-14-16-20-25/h14-16,19-20,26-28,30-31H,3-13,17-18,21-24H2,1-2H3/t26-,27+,28+/m1/s1

InChI Key

PGFQYSVYSQILJX-PKTNWEFCSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)O)O

Origin of Product

United States

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